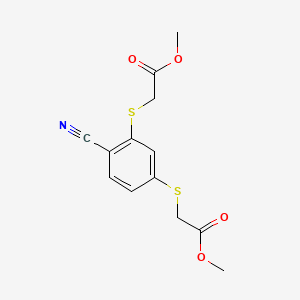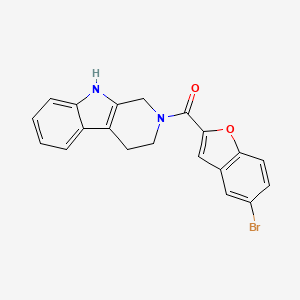![molecular formula C23H17N3O B11515312 1-[3-(Benzyloxy)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11515312.png)
1-[3-(Benzyloxy)phenyl][1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(BENZYLOXY)PHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of 1-[3-(BENZYLOXY)PHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-[3-(BENZYLOXY)PHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with various amines and triazole-2-thiol.
Cyclization: The intermediate products are then cyclized to form the triazoloquinoline core structure.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[3-(BENZYLOXY)PHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Major Products: The major products formed from these reactions include various substituted triazoloquinolines with potential biological activities.
Scientific Research Applications
1-[3-(BENZYLOXY)PHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential anticancer properties are being explored in various preclinical studies.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-[3-(BENZYLOXY)PHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(BENZYLOXY)PHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE can be compared with other similar compounds:
Properties
Molecular Formula |
C23H17N3O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(3-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C23H17N3O/c1-2-7-17(8-3-1)16-27-20-11-6-10-19(15-20)23-25-24-22-14-13-18-9-4-5-12-21(18)26(22)23/h1-15H,16H2 |
InChI Key |
XAPIVUJEIARNHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN=C4N3C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11515232.png)
![Methyl 3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}benzoate](/img/structure/B11515238.png)
![7-(4-bromophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11515245.png)
![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11515257.png)
![6-(methoxymethyl)-8-methyl-12-propyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene](/img/structure/B11515273.png)
![ethyl 1-(3-chlorophenyl)-4-[(3-chlorophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11515277.png)
![1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B11515278.png)
![4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11515279.png)
![4-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11515283.png)
![2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-N-(4-trifluoromethoxy-phenyl)-acetamide](/img/structure/B11515285.png)
![4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-chloro-6-ethoxyphenyl acetate](/img/structure/B11515286.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11515292.png)

